molecular formula C15H15N3O4 B10989378 4-{[(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzamide

4-{[(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzamide

Cat. No.: B10989378
M. Wt: 301.30 g/mol
InChI Key: VHHPUISOZPDKMH-UHFFFAOYSA-N
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Description

    is a chemical compound with the following molecular formula:

    4-{[(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzamide: C14H13N3O3\text{C}_{14}\text{H}_{13}\text{N}_3\text{O}_3C14​H13​N3​O3​

    .
  • It consists of a benzene ring (benzamide) attached to an acetyl group, which in turn is linked to a pyridine ring containing a hydroxyl group and a methyl group.
  • The compound’s systematic name is quite a mouthful, so it’s often referred to by its common name or its chemical structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Antioxidant Activity

    Research indicates that 4-{[(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzamide exhibits significant antioxidant properties. The hydroxyl group can donate electrons to free radicals, effectively neutralizing them and preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

    Antimicrobial Properties

    The compound has shown promising antimicrobial activity against various bacterial strains. Studies suggest that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

    Anti-inflammatory Effects

    Preliminary studies have demonstrated that this compound can reduce inflammation by modulating pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease.

    Cytotoxicity Against Cancer Cells

    The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It shows potential in inhibiting cell proliferation in specific cancer types, making it a candidate for further investigation as an anticancer agent. Its mechanism may involve the induction of apoptosis or cell cycle arrest.

    Case Study 1: Antioxidant Efficacy

    In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential for therapeutic use in oxidative stress-related conditions .

    Case Study 2: Antimicrobial Activity

    Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound exhibited potent antibacterial activity comparable to standard antibiotics .

    Mechanism of Action

    • The exact mechanism of action for this compound is not well-documented.
    • It likely interacts with specific molecular targets (such as enzymes or receptors) due to its functional groups.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember, this compound’s applications and properties are still being explored, so future research may reveal additional insights.

    Biological Activity

    4-{[(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

    Chemical Structure

    The chemical structure of this compound can be represented as follows:

    C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3

    The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the 2-oxopyridine moiety suggests that it may act as an enzyme inhibitor or modulator, particularly in pathways related to inflammation and cellular signaling.

    Biological Activities

    • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 2-oxopyridines have shown effectiveness against a range of bacteria and fungi, suggesting that this compound could possess similar properties .
    • Antiviral Properties : Research on related compounds has demonstrated antiviral effects, particularly against hepatitis B virus (HBV). The mechanism often involves the modulation of host cell factors that inhibit viral replication .
    • Anti-inflammatory Effects : Compounds with structural similarities have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory pathways .

    Table 1: Summary of Biological Activities

    Activity TypeRelated CompoundsObserved EffectReference
    AntimicrobialVarious 2-oxopyridine derivativesSignificant inhibition of bacterial growth
    AntiviralN-phenylbenzamide derivativesHigh anti-HBV activity
    Anti-inflammatoryPyridine-based compoundsReduced cytokine production

    Detailed Findings

    • Antimicrobial Studies : A study evaluating the antimicrobial efficacy of related compounds revealed that modifications in the pyridine ring significantly enhanced activity against Gram-positive and Gram-negative bacteria. The studies utilized standard disk diffusion methods to assess inhibition zones, with promising results indicating potential clinical applications .
    • Antiviral Mechanism : In vitro assays demonstrated that certain derivatives could inhibit HBV replication by enhancing intracellular levels of APOBEC3G, a host protein known to restrict viral replication. This suggests that this compound may share similar antiviral mechanisms .
    • Anti-inflammatory Pathways : Research indicates that compounds structurally related to this benzamide can inhibit the p38 MAPK pathway, which is pivotal in inflammatory responses. In vivo models showed reduced edema and inflammatory markers upon administration of these compounds, highlighting their therapeutic potential in treating inflammatory diseases .

    Properties

    Molecular Formula

    C15H15N3O4

    Molecular Weight

    301.30 g/mol

    IUPAC Name

    4-[[2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetyl]amino]benzamide

    InChI

    InChI=1S/C15H15N3O4/c1-9-6-12(19)7-14(21)18(9)8-13(20)17-11-4-2-10(3-5-11)15(16)22/h2-7,19H,8H2,1H3,(H2,16,22)(H,17,20)

    InChI Key

    VHHPUISOZPDKMH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)N)O

    Origin of Product

    United States

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